2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic benzimidazole-derived compound featuring a thioacetamide side chain. The core structure comprises a 1-benzyl-substituted imidazole ring with a 4-methoxyphenyl group at position 5 and a methylated acetamide moiety linked via a sulfur atom at position 2. Its synthesis typically involves multi-step reactions, including cyclization of substituted benzimidazole precursors followed by thioalkylation and acetylation steps. Spectral characterization (IR, NMR, and elemental analysis) confirms its structural integrity, with key features such as the C=S stretch (~1250 cm⁻¹ in IR) and aromatic proton resonances (δ 6.8–7.5 ppm in ¹H-NMR) .
Properties
IUPAC Name |
2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-21-19(24)14-26-20-22-12-18(16-8-10-17(25-2)11-9-16)23(20)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPXIOGEQOFAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting benzylamine with 4-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent such as ammonium acetate to form the imidazole ring.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as thiourea, under basic conditions to introduce the thioether group at the 2-position of the imidazole ring.
Acetamide Formation: Finally, the thioether intermediate is reacted with N-methylacetamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, aryl halides, nucleophiles like sodium hydride.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-((1-Benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs share the benzimidazole or imidazole core but differ in substituents, influencing physicochemical properties, reactivity, and bioactivity. Below is a detailed comparison with key derivatives:
Table 1: Structural and Functional Comparison of Benzimidazole/Imidazole Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The 4-methoxyphenyl group in the target compound improves solubility and may enhance membrane permeability compared to halogenated analogs (e.g., 9b with fluorophenyl or 9c with bromophenyl) .
- Nitro groups (e.g., in W1) confer antimicrobial activity but reduce solubility, limiting bioavailability .
Structural Flexibility and Binding: Compounds with triazole-thiazole hybrids (e.g., 9b) exhibit superior docking scores in enzyme-binding studies, attributed to the triazole’s hydrogen-bonding capacity . The thioacetamide linker in the target compound and W1 enables covalent interactions with cysteine residues in target proteins, a feature absent in non-sulfur analogs .
Spectral and Synthetic Differences: IR spectra of sulfur-containing derivatives (e.g., target compound, W1) show distinct C=S stretches (~1240–1258 cm⁻¹), while non-sulfur analogs (e.g., triazole-thiones) lack this feature . Synthesis of the target compound likely parallels methods for W1, involving thioalkylation of benzimidazole intermediates with methyl bromoacetate under basic conditions .
Biological Activity
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antifungal properties. This article synthesizes available research findings on the biological activity of this compound, highlighting mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features an imidazole ring, a thioether linkage, and a methoxyphenyl group, which may contribute to its biological activity. The molecular formula is with a molecular weight of 434.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 1207056-53-8 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions, potentially inhibiting metalloenzymes critical for cancer cell proliferation.
- Cell Membrane Penetration : The presence of benzyl and methoxyphenyl groups enhances the compound's lipophilicity, facilitating better membrane penetration and bioavailability.
- Antimicrobial Action : The compound may disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival.
Antitumor Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit promising antitumor activities. For instance, compounds similar to this compound were tested against various cancer cell lines, including A549 (lung cancer), showing significant cytotoxic effects with IC50 values ranging from 2.12 µM to 6.75 µM depending on the assay format (2D vs. 3D) .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited substantial antibacterial activity, with minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .
Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of imidazole derivatives on human lung cancer cell lines using MTS assays. The results indicated that compounds with similar structures to this compound showed:
- A549 Cell Line : IC50 = 2.12 ± 0.21 µM (2D assay)
- HCC827 Cell Line : IC50 = 5.13 ± 0.97 µM (3D assay)
These findings suggest that modifications in the chemical structure can enhance selectivity and potency against specific cancer types .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of imidazole-based compounds against various pathogens. The study utilized broth microdilution methods adhering to CLSI guidelines, revealing that certain compounds exhibited effective antibacterial activity with MIC values as low as 8 µg/mL against S. aureus .
Q & A
Q. What are the typical synthetic routes and optimization strategies for synthesizing 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide?
- Methodological Answer : The synthesis involves multi-step pathways, including:
- Imidazole core formation : Condensation of 4-methoxybenzaldehyde with benzylamine and thiourea derivatives under acidic conditions .
- Thioether linkage : Reaction of the imidazole intermediate with mercaptoacetic acid derivatives, followed by coupling with N-methylacetamide via carbodiimide-mediated amidation .
- Optimization : Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and use of catalysts like DMAP to improve yields (typically 50–70%) .
- Purity monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress, while recrystallization or column chromatography isolates the final product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms the imidazole ring (δ 7.2–8.1 ppm for aromatic protons), thioether linkage (δ 3.5–4.0 ppm for SCH₂), and N-methyl group (δ 2.8–3.1 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, C-S stretch at ~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~435) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation in the benzyl group) causing splitting inconsistencies .
- 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns ambiguous signals, particularly in overlapping aromatic regions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts to cross-validate experimental data .
Q. What strategies improve the aqueous solubility of this compound for in vitro bioactivity assays?
- Methodological Answer :
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amine) on the benzyl or N-methylacetamide moiety without disrupting the imidazole core .
- Formulation approaches : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoemulsion carriers to enhance solubility while maintaining stability .
- pH adjustment : Ionize the acetamide group in mildly acidic buffers (pH 5–6) to increase solubility .
Q. How can researchers design dose-response experiments to evaluate its enzyme inhibition potential?
- Methodological Answer :
- Enzyme selection : Prioritize targets like cyclooxygenase-2 (COX-2) or tyrosine kinases, given structural analogs’ activity .
- Assay conditions : Use fluorogenic substrates (e.g., FITC-labeled peptides) in kinetic assays at physiological pH (7.4) and 37°C .
- Data normalization : Include positive controls (e.g., indomethacin for COX-2) and calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .
Data Contradiction and Validation
Q. How should conflicting results in biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be analyzed?
- Methodological Answer :
- Dose-range refinement : Test concentrations from 1 nM–100 µM to identify therapeutic windows .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to differentiate on-target effects from off-target toxicity .
- In vivo validation : Use xenograft models (e.g., murine cancer) to correlate in vitro cytotoxicity with tumor suppression .
Structural and Functional Insights
Q. What computational tools predict binding modes between this compound and biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screens against PDB structures (e.g., COX-2, 1PXX) to identify key interactions (e.g., hydrogen bonds with His90, hydrophobic contacts with Val523) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD and ligand-protein interaction fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
